辛基-α-D-半乳吡喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

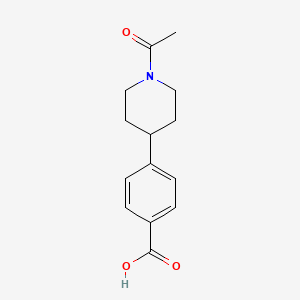

Octyl alpha-D-galactopyranoside is a compound with the CAS Number 149342-80-3 . It has a molecular weight of 292.37 and its linear formula is C14H28O6 . It is used as a dialyzable nonionic detergent, suitable for the solubilization and purification of membrane proteins .

Synthesis Analysis

A series of alkyl β-D-galactopyranosides, which are similar to octyl alpha-D-galactopyranoside, were prepared by the trichloroacetimidate method with D-galactose and alcohols with different chain lengths as raw materials .Molecular Structure Analysis

The structure parameters of X-H∙∙∙Y intramolecular hydrogen bonds were analyzed, while the nature of these bonds and the intramolecular interactions were considered using the atoms in molecules (AIM) approach .Chemical Reactions Analysis

Density functional theory calculations on two glycosides, namely, n-octyl-β-D-glucopyranoside (C8O-β-Glc) and n-octyl-β-D-galactopyranoside (C8O-β-Gal) were performed for geometry optimization at the B3LYP/6-31G level .Physical and Chemical Properties Analysis

Octyl alpha-D-galactopyranoside is soluble in water and ethanol, and the solubility decreases with increasing alkyl chain length . It is thermally stable up to 270 °C .科学研究应用

用于细胞表面碳水化合物研究的酶联凝集素检测(ELLA)

酶联凝集素检测(ELLA)已被用于研究具有不同转移潜能的小鼠纤维肉瘤细胞上的细胞表面碳水化合物。通过将碱性磷酸酶与格里芬尼辛普利叶I-B4偶联,研究人员开发了一种酶活性探针,用于检测肿瘤细胞系上的α-D-半乳吡喃糖基末端基团。该方法证明了这些碳水化合物基团的存在与细胞系的恶性程度之间存在相关性,表明糖蛋白层粘连蛋白在细胞表面α-D-半乳糖基团和转移能力中起着重要作用(McCoy、Goldstein和Varani,1985年)(McCoy、Goldstein和Varani,1985年)。

抗氧化活性分析方法

跨领域对抗氧化剂的研究突出了不同测试在确定抗氧化剂活性方面的重要性。氧自由基吸收能力(ORAC)和铁还原抗氧化能力(FRAP)测试等技术基于化学反应和分光光度法,允许分析复杂样品中的抗氧化能力。这些方法与电化学(生物)传感器相结合,有助于阐明涉及抗氧化剂的过程的操作机制和动力学(Munteanu和Apetrei,2021年)(Munteanu和Apetrei,2021年)。

阿拉伯树胶的生物学效应

阿拉伯树胶是一种复杂的多糖,因其抗氧化特性和对大鼠实验毒性的保护作用而受到研究。尽管其在缓解慢性肾衰竭中的疗效和对脂质代谢的影响存在不同的结果,但阿拉伯树胶已显示出促吸收特性、牙齿再矿化益处和一些抗菌活性,表明其具有潜在的医学和药学应用(Ali、Ziada和Blunden,2009年)(Ali、Ziada和Blunden,2009年)。

葛根素在肝病管理中的作用

葛根素是一种黄酮醇糖苷,具有保肝、抗病毒、抗脂肪变性、抗炎、抗纤维化和抗癌活性,特别是在肝病背景下。它增强了肝细胞的抗氧化防御能力,表明其作为治疗肝病的潜在治疗剂(Jang,2022年)(Jang,2022年)。

杂化催化剂在药物化学中的应用

用于合成5H-吡喃并[2,3-d]嘧啶骨架的杂化催化剂的开发突出了它们在制药工业中的重要性。这些骨架对于创建各种药物化合物至关重要,受益于多种催化剂的应用,包括有机催化剂和纳米催化剂,促进了具有治疗潜力的先导分子的开发(Parmar、Vala和Patel,2023年)(Parmar、Vala和Patel,2023年)。

作用机制

Target of Action

Octyl alpha-D-galactopyranoside is a type of glycoside, a compound composed of a sugar and another component. Similar compounds like octyl beta-d-galactopyranoside have been shown to interact with proteins such as aquaporin z in escherichia coli .

Mode of Action

It’s known that glycosides like this one can interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s structure and function.

Pharmacokinetics

It’s known that the solubility, stability, and bioavailability of glycosides can be influenced by factors such as the length and structure of the alkyl chain .

Result of Action

It’s known that glycosides can have various effects depending on their specific structure and the nature of their targets .

Action Environment

The action, efficacy, and stability of octyl alpha-D-galactopyranoside can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and the specific characteristics of the biological environment can all impact the behavior of glycosides .

安全和危害

未来方向

Research has shown that octyl alpha-D-galactopyranoside, when combined with cholesterol, modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity . This investigation provides crucial knowledge regarding the biophysical properties of thermo-responsive biohybrid vesicles potentially to use in nanomedicine, which could be of practical reference for designing innovative drug delivery systems .

生化分析

Biochemical Properties

Octyl Alpha-D-Galactopyranoside interacts with various biomolecules, including lipids and sugars, to form hybrid membranes . These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery .

Cellular Effects

The effects of Octyl Alpha-D-Galactopyranoside on cells are primarily observed in its ability to modify the thermodynamic parameters of membranes, such as phase transition temperature, enthalpy change, and cooperativity .

Molecular Mechanism

At the molecular level, Octyl Alpha-D-Galactopyranoside exerts its effects through its interactions with other molecules in the cell membrane. For instance, it can act synergistically with cholesterol in polar–nonpolar spaces of the DPPC bilayer .

Temporal Effects in Laboratory Settings

In laboratory settings, Octyl Alpha-D-Galactopyranoside demonstrates good stability. Lipid vesicles containing Octyl Alpha-D-Galactopyranoside at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage .

Metabolic Pathways

Its interaction with lipids and sugars suggests that it may play a role in lipid and carbohydrate metabolism .

Transport and Distribution

Octyl Alpha-D-Galactopyranoside is likely transported and distributed within cells and tissues through its incorporation into lipid vesicles .

Subcellular Localization

The subcellular localization of Octyl Alpha-D-Galactopyranoside is likely within the cell membrane, given its interactions with lipids and its role in modifying membrane properties .

属性

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11+,12+,13-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-HTOAHKCRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane](/img/structure/B3104653.png)

![4-[(2,3-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104682.png)

![4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid](/img/structure/B3104688.png)

![4-[(2,5-dichlorophenoxy)methyl]benzoic Acid](/img/structure/B3104691.png)

![4-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B3104698.png)

![4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid](/img/structure/B3104710.png)

![4-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B3104718.png)